molecular formula C6H11NO3 B555839 N-Formyl-L-valine CAS No. 4289-97-8

N-Formyl-L-valine

Cat. No. B555839
CAS RN: 4289-97-8
M. Wt: 145.16 g/mol
InChI Key: QBYYLBWFBPAOKU-YFKPBYRVSA-N
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Description

N-Formyl-L-valine (NFV) is an amino acid derivative that has been studied for its potential applications in various scientific and medical research fields. It is a naturally occurring amino acid derivative found in some proteins, and is also known as formylvaline or formyl-L-valine. NFV is synthesized in a two-step reaction, which involves the conversion of L-valine to its corresponding aldehyde, followed by the coupling of this aldehyde with formic acid. It is a versatile molecule, with a wide range of applications in biochemistry and pharmacology.

Scientific Research Applications

Synthesis of Formyl Amides

N-Formyl-L-valine: is utilized in the N-formylation of amines or nitroarenes, which is a key reaction for producing formyl amides . These formyl amides are valuable intermediates in pharmacological syntheses and serve as important building blocks in synthetic and industrial organic chemistry .

Catalyst Preparation

The compound plays a role in the preparation of heterogeneous nanocatalysts . These catalysts are significant due to their thermal stability, reusability, large specific surface area, and high catalytic performance. Nanotechnological advancements have led to new methods for creating these specific (nano)catalysts .

Eco-friendly Media for Reactions

N-Formyl-L-valine: is involved in reactions conducted in eco-friendly and green media, including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions. This aligns with the growing emphasis on sustainable and green chemistry practices .

Antimicrobial Agents

Research has been conducted on derivatives of N-Formyl-L-valine for their potential as antimicrobial agents. These compounds have shown promise in fighting Gram-positive pathogens and particularly in targeting biofilm-associated infections caused by Enterococcus faecium .

Antioxidant Activity

N-Formyl-L-valine derivatives have been evaluated for their antioxidant activity through various assays. This property is crucial for reducing oxidative stress, which can lead to cellular damage and is implicated in numerous diseases .

Toxicity Testing

The toxicity of N-Formyl-L-valine derivatives has been assessed using alternative testing methods, such as the freshwater cladoceran Daphnia magna Straus. This is important for determining the safety profile of new compounds before they are further developed for clinical use .

Drug Design

The compound’s derivatives are used in drug design due to their promising therapeutic potential. They are designed and synthesized with specific fragments that enhance their biological activity and are characterized through various spectroscopic techniques .

In Silico Studies

In silico studies are performed on N-Formyl-L-valine derivatives to predict their antimicrobial effect and toxicity. This computational approach is a cost-effective way to screen compounds before they undergo expensive and time-consuming in vitro and in vivo testing .

properties

IUPAC Name

(2S)-2-formamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYLBWFBPAOKU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-L-valine

CAS RN

4289-97-8
Record name N-Formyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4289-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-formyl-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To valine (15 g, 0.129 mol) in 88% formic acid (52 ml) is added acetic formic anhydride (33 g, 0.386 mol) over 0.75 hr at 5°. The reaction mixture is warmed to RT and stirred overnight. The reaction is worked up by distilling off (bath temp. 45°-50°) the solvent, excess anhydride and acetic acid, to give, as a white solid, 2-(N-formylamino)-3-methylbutanoic acid, recrystallized from hot ethanol, m.p. 143°-145°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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